3-(methylamino)propanal

Catalog No.
S8712028
CAS No.
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(methylamino)propanal

Product Name

3-(methylamino)propanal

IUPAC Name

3-(methylamino)propanal

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-5-3-2-4-6/h4-5H,2-3H2,1H3

InChI Key

AAOIVJJZEDSKPA-UHFFFAOYSA-N

Canonical SMILES

CNCCC=O

3-(Methylamino)propanal (CAS 79036-83-2) is a bifunctional aliphatic building block featuring both a reactive aldehyde and a secondary amine. In industrial procurement, it is primarily sourced as a precursor for the synthesis of advanced secondary polyamine hardeners and secondary aminosilanes [1]. Its dual functionality allows for highly efficient reductive amination with primary amines, yielding low-viscosity, sterically hindered secondary amine crosslinkers. These derivatives are critical in high-performance epoxy and polyurethane formulations where moisture tolerance, low volatile organic compound (VOC) content, and controlled curing kinetics are required [2].

Procurement Fit

Dual functionality Secondary amine and terminal aldehyde support imine, enamine, and oxidation chemistry
N‑Methyl reactivity Modulates nucleophilicity and steric profile, favoring controlled reaction pathways
Protected form N‑BOC derivative available for improved shelf stability and laboratory handling

Substituting 3-(methylamino)propanal with generic aliphatic aldehydes (e.g., propanal) fails to introduce the essential amine functionality required for optimal cross-linking density in epoxy resins [1]. Conversely, attempting to use the primary amine analog, 3-aminopropanal, introduces severe processability issues due to its high instability and tendency to rapidly self-condense. Furthermore, hardeners derived from primary amines are highly susceptible to 'blushing'—a reaction with atmospheric CO2 that forms carbamates, leading to cloudy, sticky surfaces [2]. While 3-(dimethylamino)propanal provides stability, it yields tertiary amine derivatives that function primarily as catalytic centers rather than reactive cross-linking nodes, fundamentally altering the mechanical properties and curing profile of the final polymer matrix.

Substitution Risk

N‑alkyl mismatch N‑substitution (methyl vs. ethyl vs. dimethyl) alters nucleophilicity and steric demand, shifting reaction kinetics and selectivity
Stability gap Unprotected aminoaldehydes (e.g., 3‑aminopropanal) degrade rapidly; N‑methyl analog requires storage under inert atmosphere to maintain integrity
Yield divergence Direct substitution without comparative data may reduce synthetic yield and alter product distribution in multi‑step routes

Elimination of CO2-Induced Blushing in Epoxy Curing

Primary polyamine hardeners react readily with atmospheric carbon dioxide and moisture to form stable carbonate and carbamate salts, a phenomenon known as 'blushing' that degrades coating clarity and adhesion. By utilizing 3-(methylamino)propanal as a reductive amination precursor, primary amines are converted into sterically hindered secondary amines [1]. Comparative industrial formulations show that epoxy resins cured with these secondary polyamines exhibit near-zero carbamate formation under high-humidity conditions, whereas unmodified primary amine baselines develop severe surface clouding and tackiness [2].

Evidence DimensionSurface carbamate formation (Blushing)
Target Compound DataNear-zero blushing (clear, tack-free surface) when used to synthesize secondary amine hardeners
Comparator Or BaselineUnmodified primary polyamine hardeners (severe blushing, cloudy/tacky surface)
Quantified DifferenceComplete elimination of macroscopic blushing effects without VOC additives
ConditionsLow temperature (0-10 °C) and high relative humidity curing environments

Eliminating blushing removes the need for volatile diluents like benzyl alcohol, enabling the procurement of VOC-compliant, high-gloss epoxy coatings.

Yield (Fluoxetine Precursor)
Head-to-head
77–82% yield vs. primary amine route (typically lower)
Supports route selection for fluoxetine intermediate synthesis
Conditions: (1S)-3-(methylamino)-1-(2-thiophenyl)-1-propanol synthesis

Viscosity Reduction in Polyamine Hardeners

High viscosity in conventional polyamine hardeners necessitates the addition of solvents, which compromises the mechanical integrity of the cured resin and increases VOC emissions. Polyamines functionalized via reductive amination with 3-(methylamino)propanal demonstrate significantly reduced intermolecular hydrogen bonding compared to their primary amine precursors [1]. Rheological assessments indicate that epoxy resin compositions utilizing these modified hardeners achieve mixed viscosities in the highly processable range of 100 to 1,500 mPa·s at 20 °C. This represents a substantial reduction compared to standard solid or highly viscous secondary polyamine alternatives, facilitating solvent-free application [2].

Evidence DimensionMixed formulation viscosity
Target Compound Data100 to 1,500 mPa·s at 20 °C (for resulting epoxy mixtures)
Comparator Or BaselineStandard unmodified or solid polyamine hardeners (typically >3,000 mPa·s or requiring solvent dilution)
Quantified DifferenceUp to a 3-fold reduction in viscosity, enabling self-leveling properties
ConditionsCone-plate viscometer measurement at 20 °C immediately after resin/hardener mixing

Lower viscosity allows for the formulation of self-leveling, solvent-free (zero-VOC) epoxy primers and coatings, directly impacting manufacturing safety and cost.

Basicity (pKa)
Class-level inference
Predicted pKa >8.68 (secondary amine) vs. 3‑(dimethylamino)propanal pKa 8.68±0.28
May affect reaction rate and selectivity relative to dimethylamino analog
Computational prediction; experimental validation recommended

Moisture Tolerance in Aminosilane Adhesion Promoters

Aminosilanes are critical adhesion promoters, but primary aminosilanes are highly hydrophilic, leading to premature moisture absorption and unwanted hydrolysis of silane groups during storage. Synthesizing secondary aminosilanes by reacting primary aminosilanes with 3-(methylamino)propanal yields products with significantly reduced hydrophilicity [1]. This structural modification prevents premature moisture ingress while maintaining excellent adhesion properties upon purposeful curing. Consequently, formulations utilizing these secondary aminosilanes exhibit extended shelf life and more predictable cross-linking behavior compared to primary aminosilane baselines [1].

Evidence DimensionMoisture absorption and storage stability
Target Compound DataHigh storage stability with reduced premature hydrolysis
Comparator Or BaselinePrimary aminosilanes (high hydrophilicity, rapid unwanted moisture absorption)
Quantified DifferenceSignificant extension of shelf life and prevention of premature silanol condensation
ConditionsStorage in standard industrial packaging prior to moisture-cured application

Enhanced moisture tolerance simplifies storage and handling requirements, reducing material waste from prematurely degraded adhesion promoters.

Stability (Protected form)
Specification review
N‑BOC derivative: stable at −20°C, 95% purity
Protected form supports lab safety and reagent integrity
Free aminoaldehyde requires inert atmosphere and low temperature
Molecular Weight
Supporting evidence
87.12 g/mol
Impacts stoichiometry, molar yield, and shipping calculations
Compared to 3‑aminopropanal (74.10) and dimethyl analog (101.15)

Solvent-Free Epoxy Floor Coatings

Utilizing hardeners derived from 3-(methylamino)propanal allows for the creation of self-leveling, zero-VOC epoxy coatings that cure to a high-gloss finish without blushing, even in cold and damp environments [1].

Advanced Polyurethane Sealants

The compound serves as a crucial precursor for secondary polyamine crosslinkers in polyurethane systems, where it prevents unwanted foaming (CO2 generation from isocyanate-water reactions) by providing controlled reactivity [1].

Moisture-Cured Silane Adhesives

Secondary aminosilanes synthesized using this precursor act as superior adhesion promoters, offering extended shelf life and reliable moisture-triggered curing without premature in-can degradation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluoxetine intermediate synthesis
N‑methyl substitution pattern
Synthetic yield and chiral intermediate integrity
N‑Methyl‑β‑alanine precursors
Controlled aldehyde-to-acid oxidation
Product purity and peptidomimetic compatibility
TRI scaffold research
Correct N‑alkyl substitution pattern
Transporter inhibition balance (research context)
Specialty/agrochemical intermediates
Stable N‑BOC protected starting material
Batch consistency and scale‑up safety

XLogP3

-0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

87.068413911 g/mol

Monoisotopic Mass

87.068413911 g/mol

Heavy Atom Count

6

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